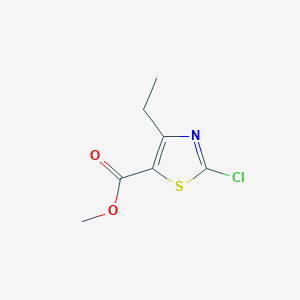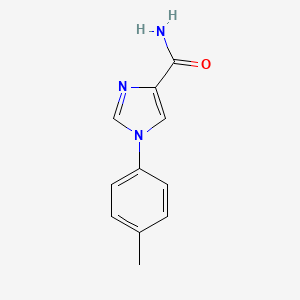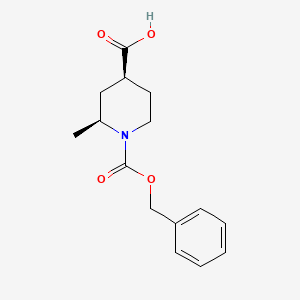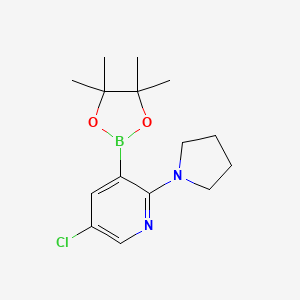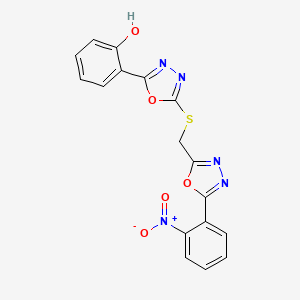
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a complex organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with nitro-substituted aromatic aldehydes. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to various ether or ester derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Indole derivatives: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-(5-(((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)phenol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual oxadiazole rings and nitrophenyl group make it a versatile compound for various applications.
Propriétés
Numéro CAS |
332883-11-1 |
|---|---|
Formule moléculaire |
C17H11N5O5S |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
2-[5-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C17H11N5O5S/c23-13-8-4-2-6-11(13)16-20-21-17(27-16)28-9-14-18-19-15(26-14)10-5-1-3-7-12(10)22(24)25/h1-8,23H,9H2 |
Clé InChI |
VYGUJAYAWPIQTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)CSC3=NN=C(O3)C4=CC=CC=C4O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


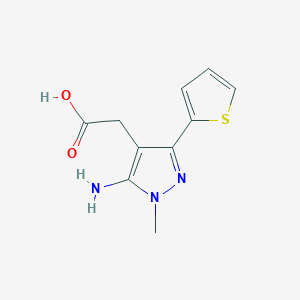

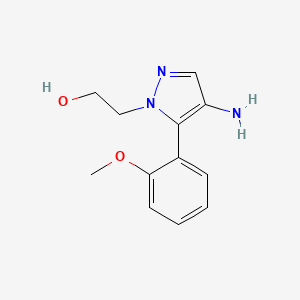

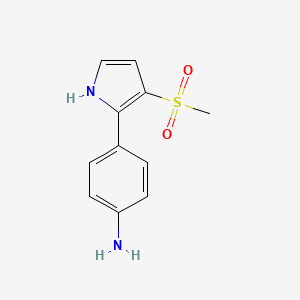
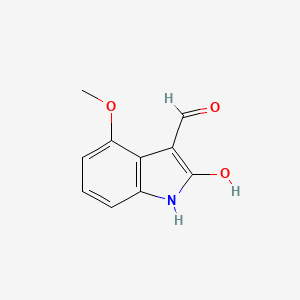
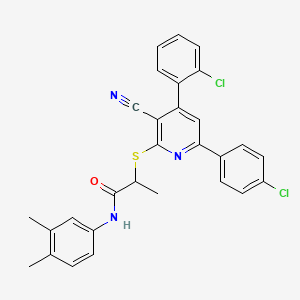
![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
